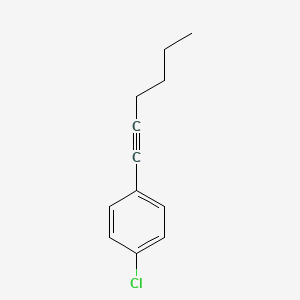

1-Chloro-4-(1-hexynyl)benzene

Cat. No. B8627037

M. Wt: 192.68 g/mol

InChI Key: QGURSKZKIHWVEA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07105707B2

Procedure details

The procedure was identical to Example 2, with the exception that 1-hexyne (0.450 ml; 0.329 g; 4.00 mmol) was used as a substrate instead of phenylacetylene and 4-chlorobenzonitrile (0.275 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 1.29 mmol (65% yield) of 1-chloro-4-(1-hexynyl)benzene, 0.10 mmol 1,4-bis(1-hexynyl)benzene and no remaining 4-chlorobenzonitrile in the reaction mixture.

Name

1,4-bis(1-hexynyl)benzene

Quantity

0.1 mmol

Type

catalyst

Reaction Step Four

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]#[C:2][CH2:3][CH2:4][CH2:5]C.C1(C#C)C=CC=CC=1.[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#N)=[CH:18][CH:17]=1>C(C1C=CC(C#CCCCC)=CC=1)#CCCCC.C(#N)C1C=CC=CC=1>[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[C:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:18][CH:17]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.45 mL

|

|

Type

|

reactant

|

|

Smiles

|

C#CCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

Step Three

|

Name

|

|

|

Quantity

|

0.275 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C#N)C=C1

|

Step Four

|

Name

|

1,4-bis(1-hexynyl)benzene

|

|

Quantity

|

0.1 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

C(#CCCCC)C1=CC=C(C=C1)C#CCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C1=CC=CC=C1)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C#CCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.29 mmol | |

| YIELD: PERCENTYIELD | 65% | |

| YIELD: CALCULATEDPERCENTYIELD | 64.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |